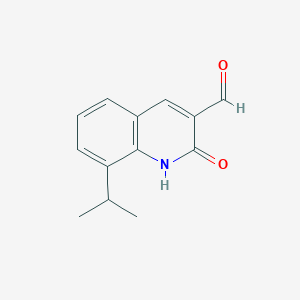
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is a quinoline derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol This compound is characterized by the presence of a hydroxyl group at the 2-position, an isopropyl group at the 8-position, and an aldehyde group at the 3-position of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-methylquinolin-8-ol using selenium dioxide . This method provides a straightforward route to introduce the aldehyde functionality at the 3-position of the quinoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply. Industrial production would likely involve continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions involving the hydroxyl group.
Major Products Formed
Oxidation: 2-Hydroxy-8-(propan-2-yl)quinoline-3-carboxylic acid.
Reduction: 2-Hydroxy-8-(propan-2-yl)quinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Quinoline derivatives are known to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 2-position.
8-Hydroxyquinoline: Lacks the isopropyl and aldehyde groups, but shares the hydroxyl group at the 8-position.
2-Formyl-8-hydroxyquinoline: Similar structure but lacks the isopropyl group.
Uniqueness
2-Hydroxy-8-(propan-2-yl)quinoline-3-carbaldehyde is unique due to the presence of both the isopropyl and aldehyde groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-oxo-8-propan-2-yl-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-8(2)11-5-3-4-9-6-10(7-15)13(16)14-12(9)11/h3-8H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORRGNGDIIRIDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC(=O)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid](/img/structure/B7791384.png)
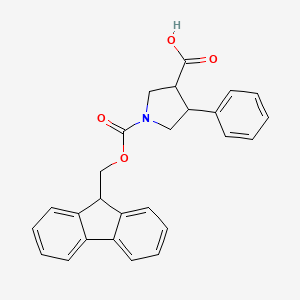
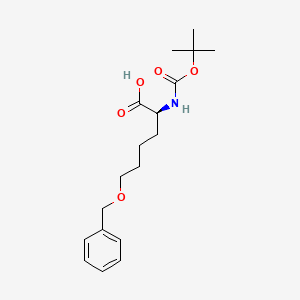
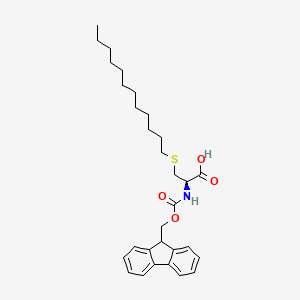
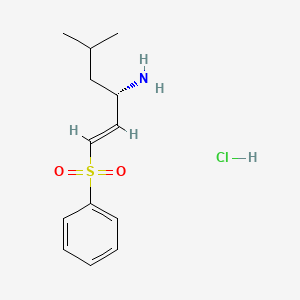
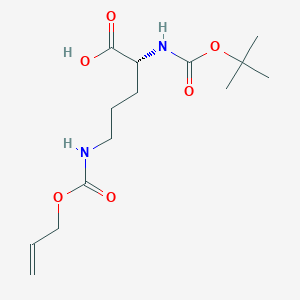
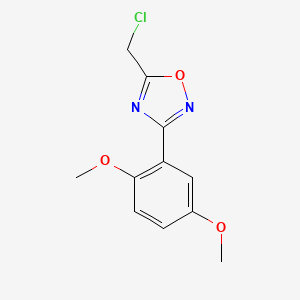
![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B7791436.png)
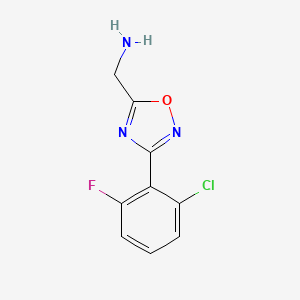
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B7791450.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7791458.png)


